iso-Propyl m-trifluoromethylcarbanilate
Overview
Description
It is a colorless liquid with a molecular formula of C10H12F3NO2 and a molecular weight of 233.2 g/mol.
Preparation Methods
iso-Propyl m-trifluoromethylcarbanilate can be synthesized from 3-Aminobenzotrifluoride and Isopropyl chloroformate . The reaction typically involves the following steps:
Reaction of 3-Aminobenzotrifluoride with Isopropyl chloroformate: This step forms the desired carbanilate compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Chemical Reactions Analysis
iso-Propyl m-trifluoromethylcarbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
iso-Propyl m-trifluoromethylcarbanilate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to mosquito behavior and the development of mosquito attractants.
Medicine: It is used in drug development and clinical trials to study the effects of mosquito attractants on the transmission of mosquito-borne diseases.
Industry: The compound is used in the production of mosquito traps and other pest control products.
Mechanism of Action
The mechanism by which iso-Propyl m-trifluoromethylcarbanilate exerts its effects involves its interaction with mosquito olfactory receptors. The compound mimics natural attractants, leading mosquitoes to the traps where they are captured. The molecular targets and pathways involved include the olfactory receptors and neural pathways responsible for mosquito behavior.
Comparison with Similar Compounds
iso-Propyl m-trifluoromethylcarbanilate can be compared with other similar compounds, such as Isopropyl N-(3-trifluoromethylphenyl)carbamate . While both compounds have similar structures and molecular weights, this compound is unique in its specific application as a mosquito attractant. Other similar compounds include various carbamates and trifluoromethyl derivatives used in different chemical and industrial applications.
Properties
IUPAC Name |
propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7(2)17-10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBUGIFDTNEDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190491 | |
Record name | Isopropyl m-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370-56-9 | |
Record name | Isopropyl m-trifluoromethylcarbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 370-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl m-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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